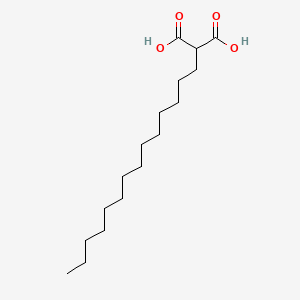
Malonic acid, tetradecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malonic acid, tetradecyl- is a derivative of malonic acid, which is a dicarboxylic acid with the chemical formula C₃H₄O₄. The tetradecyl derivative has a long alkyl chain, making it more hydrophobic compared to the parent compound. This compound is used in various chemical syntheses and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Malonic acid, tetradecyl- can be synthesized through the esterification of malonic acid with tetradecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Malonic acid+TetradecanolH2SO4Malonic acid, tetradecyl-+Water
Industrial Production Methods
Industrial production of malonic acid, tetradecyl- often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Malonic acid, tetradecyl- undergoes various chemical reactions typical of carboxylic acids and esters. These include:
Esterification: Formation of esters with alcohols.
Amidation: Reaction with amines to form amides.
Hydrolysis: Conversion back to malonic acid and tetradecanol in the presence of water and a catalyst.
Decarboxylation: Loss of carbon dioxide upon heating.
Common Reagents and Conditions
Esterification: Strong acid catalysts like sulfuric acid.
Amidation: Amines and heat.
Hydrolysis: Water and acid or base catalysts.
Decarboxylation: Heat and sometimes a catalyst.
Major Products Formed
Esterification: Esters.
Amidation: Amides.
Hydrolysis: Malonic acid and tetradecanol.
Decarboxylation: Carbon dioxide and a hydrocarbon.
Aplicaciones Científicas De Investigación
Malonic acid, tetradecyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of malonic acid, tetradecyl- involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic processes. The long alkyl chain of the tetradecyl derivative also allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
Malonic acid: The parent compound, more hydrophilic due to the absence of the long alkyl chain.
Diethyl malonate: An ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, used similarly to diethyl malonate.
Uniqueness
Malonic acid, tetradecyl- is unique due to its long alkyl chain, which imparts hydrophobic properties and allows it to interact differently with biological membranes and other hydrophobic environments compared to its parent compound and other esters.
This detailed article provides a comprehensive overview of malonic acid, tetradecyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
4475-23-4 |
|---|---|
Fórmula molecular |
C17H32O4 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2-tetradecylpropanedioic acid |
InChI |
InChI=1S/C17H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16(18)19)17(20)21/h15H,2-14H2,1H3,(H,18,19)(H,20,21) |
Clave InChI |
SMTKGALBDOEZCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















